Oritavancin is a semi-synthetic lipoglycopeptide antibiotic derived from chloroeremomycin. [] It is classified as a second-generation glycopeptide antibiotic and plays a significant role in scientific research as a potent agent against a broad spectrum of Gram-positive bacteria, particularly those resistant to other antibiotics like vancomycin. [, ] This analysis will focus on the scientific aspects of oritavancin, excluding information related to drug use, dosage, and side effects.
Oritavancin is synthesized by chemically modifying the naturally occurring glycopeptide chloroeremomycin. [, ] The synthesis involves attaching a hydrophobic N-4-(4-chlorophenyl)benzyl (also known as 4′-chlorobiphenylmethyl) substituent to the disaccharide sugar of chloroeremomycin. [] Further details about the specific steps and technical parameters of the synthesis process are not extensively discussed in the provided papers.
Oritavancin shares a structural similarity with other glycopeptides like vancomycin, possessing a heptapeptide core. [, ] Key structural features differentiating oritavancin include:
These structural modifications contribute to oritavancin's enhanced activity against vancomycin-resistant organisms and its ability to interact with the bacterial cell membrane. [, , ]
Oritavancin exhibits a multi-modal mechanism of action against Gram-positive bacteria: [, ]
These multiple mechanisms contribute to oritavancin's potent bactericidal activity against both actively growing and stationary-phase bacteria, including those forming biofilms. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9